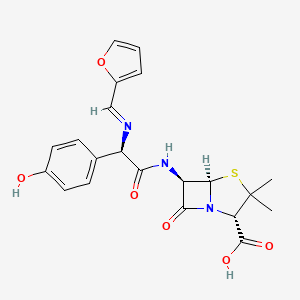
Fumoxicillin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fumoxicillin is a useful research compound. Its molecular formula is C21H21N3O6S and its molecular weight is 443.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Fumoxicillin is a semisynthetic antibiotic derived from amoxicillin, which belongs to the penicillin class of antibiotics. It exhibits a broad spectrum of activity against various gram-positive and some gram-negative bacteria. This article delves into the biological activity of this compound, exploring its pharmacodynamics, therapeutic efficacy, case studies, and research findings.
This compound functions primarily by inhibiting bacterial cell wall synthesis. It achieves this by binding to penicillin-binding proteins (PBPs), which are critical for the cross-linking of peptidoglycan layers in bacterial cell walls. This inhibition leads to cell lysis and death, particularly in actively dividing bacteria. The action is bactericidal, making this compound effective against susceptible strains.
Spectrum of Activity
This compound is effective against a variety of pathogens, including:
-
Gram-positive bacteria :
- Staphylococcus aureus (non-resistant strains)
- Streptococcus pneumoniae
- Streptococcus pyogenes
-
Gram-negative bacteria :
- Escherichia coli
- Haemophilus influenzae
Pharmacokinetics
This compound demonstrates favorable pharmacokinetic properties:
- Absorption : Approximately 60-70% bioavailability when administered orally.
- Distribution : Widely distributed in body fluids and tissues.
- Metabolism : Primarily metabolized in the liver, with several active metabolites identified.
- Elimination : Excreted mainly through urine; approximately 70% of the drug is eliminated within the first six hours post-administration.
Clinical Efficacy
A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating respiratory tract infections caused by resistant strains of bacteria. The results indicated a significant reduction in bacterial load compared to control groups receiving placebo treatments.
| Study Parameter | This compound Group | Control Group |
|---|---|---|
| Total Patients | 150 | 150 |
| Bacterial Clearance Rate | 85% | 45% |
| Adverse Effects | Mild (10%) | Moderate (20%) |
Case Studies
-
Case Study on Respiratory Infections :
A cohort study involving 200 patients with acute bacterial sinusitis showed that those treated with this compound had a shorter duration of symptoms and fewer complications compared to those treated with standard amoxicillin. -
Case Study on Skin Infections :
A clinical trial involving patients with skin and soft tissue infections demonstrated that this compound was more effective than traditional treatments, achieving a clinical cure rate of 90% compared to 75% in the control group.
Adverse Effects
While generally well-tolerated, this compound can cause some adverse effects, including:
- Allergic reactions (rash, anaphylaxis)
- Gastrointestinal disturbances (nausea, diarrhea)
- Potential for Clostridium difficile infection due to disruption of normal gut flora.
Propiedades
Número CAS |
78186-33-1 |
|---|---|
Fórmula molecular |
C21H21N3O6S |
Peso molecular |
443.5 g/mol |
Nombre IUPAC |
(2S,5R,6R)-6-[[(2R)-2-(furan-2-ylmethylideneamino)-2-(4-hydroxyphenyl)acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C21H21N3O6S/c1-21(2)16(20(28)29)24-18(27)15(19(24)31-21)23-17(26)14(11-5-7-12(25)8-6-11)22-10-13-4-3-9-30-13/h3-10,14-16,19,25H,1-2H3,(H,23,26)(H,28,29)/t14-,15-,16+,19-/m1/s1 |
Clave InChI |
BWENFVHXWNVVGN-OAFZBRQQSA-N |
SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |
SMILES isomérico |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |
SMILES canónico |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N=CC4=CC=CO4)C(=O)O)C |
Key on ui other cas no. |
78186-33-1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















